Pyrimorph
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Overview
Description
Pyrimorph is a novel fungicide with high activity against the plant pathogen Phytophthora capsici. It belongs to the class of carboxylic acid amides and is known for its effectiveness in controlling oomycete pathogens, which cause diseases such as late blight in tomatoes and downy mildew in cucumbers .
Mechanism of Action
Target of Action
Pyrimorph, a synthetic fungicide, primarily targets the respiratory chain cytochrome bc1 complex (cyt bc1) . This complex is a major target of numerous antibiotics and fungicides . This compound inhibits the growth of a broad range of plant pathogenic fungi .
Mode of Action
This compound blocks mitochondrial electron transport by affecting the function of cyt bc1 . It inhibits the activities of both purified 11-subunit mitochondrial and 4-subunit bacterial bc1 . This compound acts on an area near the QP site and falls into the category of a mixed-type, noncompetitive inhibitor with respect to the substrate ubiquinol . In silico molecular docking of this compound to cyt b from mammalian and bacterial sources also suggests that this compound binds in the vicinity of the quinol oxidation site .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the mitochondrial electron transport chain, specifically the function of the cytochrome bc1 complex . By inhibiting this complex, this compound disrupts the normal flow of electrons within the mitochondria, leading to a blockage of mitochondrial electron transport .
Result of Action
The result of this compound’s action is the inhibition of the growth of a broad range of plant pathogenic fungi . By blocking mitochondrial electron transport, this compound disrupts the energy production within the fungal cells, leading to their death .
Biochemical Analysis
Biochemical Properties
Pyrimorph plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly those involved in cell wall biosynthesis . The nature of these interactions primarily involves the inhibition of these biomolecules, thereby exerting its fungicidal effects .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it inhibits cell wall biosynthesis, which is crucial for the growth and survival of the cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It exerts its effects at the molecular level by binding to and inhibiting the enzymes involved in cell wall biosynthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound has a stable effect on inhibiting cell wall biosynthesis
Metabolic Pathways
This compound is involved in the metabolic pathways related to cell wall biosynthesis . It interacts with enzymes involved in this pathway, leading to changes in metabolic flux or metabolite levels .
Preparation Methods
Pyrimorph is synthesized through a series of chemical reactions involving the condensation of 3-(p-tert-butylphenyl)-3-(6-chloropyridin-2-yl)acrylic acid with morpholine. The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the desired product . Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Pyrimorph undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms, depending on the reagents and conditions used.
Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. .
Scientific Research Applications
Pyrimorph has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Pyrimorph is unique among carboxylic acid amide fungicides due to its specific molecular structure and mode of action. Similar compounds include:
Dimethomorph: Another carboxylic acid amide fungicide with a similar mode of action but different molecular structure.
Flumorph: Shares structural similarities with this compound and exhibits cross-resistance with it.
Mandipropamid: A fungicide with a similar mode of action but different chemical structure
This compound stands out due to its high activity against a broad range of oomycete pathogens and its unique inhibitory mechanisms .
Properties
IUPAC Name |
(Z)-3-(4-tert-butylphenyl)-3-(2-chloropyridin-4-yl)-1-morpholin-4-ylprop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O2/c1-22(2,3)18-6-4-16(5-7-18)19(17-8-9-24-20(23)14-17)15-21(26)25-10-12-27-13-11-25/h4-9,14-15H,10-13H2,1-3H3/b19-15- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUOHPLVFSQWME-CYVLTUHYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=CC(=O)N2CCOCC2)C3=CC(=NC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C(=C/C(=O)N2CCOCC2)/C3=CC(=NC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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